3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Description
Properties
IUPAC Name |
3-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-12-8-2-1-5-11-9(8)13(10)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGPWKLHRXHIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[4,5-b]pyridin-2-one Core
A representative synthetic procedure for the imidazo[4,5-b]pyridin-2-one core involves the cyclization of 6-chloro-N2-methylpyridine-2,3-diamine with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at elevated temperature (80 °C) for 18 hours. This reaction affords 5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with high yield (up to 95%) after workup and purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 6-chloro-N2-methylpyridine-2,3-diamine + CDI, DMF, 80 °C, 18 h | 95 | Efficient formation of core |
Alternative Reductive Amination Route
Alternatively, reductive amination can be employed for N-substitution by reacting the imidazo[4,5-b]pyridin-2-one intermediate with cyclopropylmethyl aldehyde or related derivatives in the presence of sodium triacetoxyborohydride in solvents like N-methylpyrrolidone (NMP) at room temperature. This method provides a mild and selective approach to install the cyclopropylmethyl group.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | Imidazo[4,5-b]pyridin-2-one + cyclopropylmethyl aldehyde + NaBH(OAc)3, NMP, RT | Moderate to high | Mild conditions, selective |
Optimization and Green Chemistry Considerations
Recent research emphasizes the use of greener solvents and milder conditions to improve yields and reduce environmental impact. For example, the use of ethanol or 2-methyltetrahydrofuran (2-Me-THF) as solvents in cycloaddition and alkylation steps has been explored, with variable yields depending on reaction conditions such as microwave irradiation or ultrasound. However, for the imidazo[4,5-b]pyridin-2-one synthesis, DMF remains a common solvent due to its ability to dissolve polar intermediates and facilitate cyclization.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Cyclization | Pyridine-2,3-diamine derivative | 1,1'-Carbonyldiimidazole, DMF, 80 °C, 18 h | ~95 | Efficient core formation |
| N-Alkylation | Imidazo[4,5-b]pyridin-2-one core | Cyclopropylmethyl halide, Cs2CO3, THF, RT | High | Selective N-substitution |
| Reductive Amination | Imidazo[4,5-b]pyridin-2-one core | Cyclopropylmethyl aldehyde, NaBH(OAc)3, NMP, RT | Moderate to high | Mild, selective alternative |
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds in the imidazo[4,5-b]pyridine family exhibit significant antimicrobial properties. The synthesis and evaluation of derivatives have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications in compounds similar to 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can enhance their efficacy as antimicrobial agents .
Anticancer Properties
Compounds derived from imidazo[4,5-b]pyridine structures have been investigated for their anticancer properties. The unique structural features of this compound may confer distinct pharmacokinetic advantages over other analogs. Studies have suggested that such compounds can inhibit specific kinases involved in cancer progression.
Potential Dual Inhibitors for Viral Infections
Recent studies have explored the potential of imidazo derivatives as dual inhibitors targeting viral proteins. For example, computational studies have indicated that certain imidazo derivatives can effectively bind to viral entry proteins, suggesting their utility in preventing infections such as SARS-CoV-2. This highlights the versatility of imidazo compounds in antiviral drug design .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of imidazo compounds demonstrated their effectiveness against gram-positive and gram-negative bacteria using agar diffusion methods. The minimum inhibitory concentration (MIC) values were established for several compounds, indicating that structural modifications could lead to enhanced antimicrobial activity. This study emphasizes the importance of further research into derivatives like this compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a different investigation focusing on kinase inhibition, a series of imidazo derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that specific structural features significantly impacted their potency against different cancer cell lines. The findings suggest that compounds like this compound could be promising candidates for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with selected analogs:
*Estimated based on cyclopropylmethyl analogs in .
Key Observations:
- Cyclopropylmethyl vs. Piperidinyl : The cyclopropyl group is smaller and more rigid than the piperidine ring, increasing lipophilicity (logP ~3.1 vs. 1.5–2.0) . This may improve membrane permeability but reduce aqueous solubility.
- Halogen vs. Alkyl Substituents : Bromine at position 6 () introduces electron-withdrawing effects, altering reactivity in nitration and substitution reactions compared to alkyl groups .
Biological Activity
3-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its unique structural characteristics and potential biological activities. The presence of the cyclopropylmethyl group contributes to its steric properties, which may influence its interactions with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 189.21 g/mol
- CAS Number : 1134802-36-0
Biological Activities
Research indicates that compounds within the imidazo[4,5-b]pyridine family exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that imidazo[4,5-b]pyridines can act as potent inhibitors of various kinases involved in cancer progression. For instance, derivatives have demonstrated significant inhibition of c-Met kinase, which is crucial in tumor growth and metastasis .
- Antimicrobial Properties : Similar compounds have been noted for their antimicrobial effects, suggesting that this compound may also possess such properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine scaffold can lead to variations in biological activity. The cyclopropylmethyl substituent specifically may enhance lipophilicity and improve the pharmacokinetic profile compared to other analogs.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-imidazo[4,5-b]pyridin-2-one | Methyl group at nitrogen | Anticancer properties |
| 2-Methyl-1H-imidazo[4,5-b]pyridin-2-one | Methyl group at position 2 | Antimicrobial activity |
| 3-(Cyclobutylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | Cyclobutyl group instead of cyclopropyl | Similar kinase inhibition |
| 1-(Cyclohexylmethyl)-1H-imidazo[4,5-b]pyridin-2-one | Cyclohexyl group | Enhanced lipophilicity |
Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Factors such as solubility, permeability, and metabolic stability play critical roles in determining the efficacy of therapeutic agents.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP | ~3.57 |
| Plasma Protein Binding (PPB) | ~87% |
| Topological Polar Surface Area (tPSA) | ~40.43 |
These parameters suggest that this compound has favorable characteristics for central nervous system (CNS) penetration and potential therapeutic applications.
Case Studies
Recent studies have explored the efficacy of similar compounds in preclinical models:
- c-Met Inhibition : A study demonstrated that imidazo[4,5-b]pyridine derivatives effectively inhibited c-Met kinase activity in vitro and in vivo models. The compounds showed a significant reduction in tumor growth without adverse effects on body weight .
- CNS Drug-Like Properties : Another investigation highlighted the CNS drug-like properties of related compounds with good selectivity for mGluR2 receptors, indicating potential applications in neurological disorders .
Q & A
Q. What are the common synthetic routes for 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one?
The synthesis of imidazo[4,5-b]pyridin-2-one derivatives typically involves ring-closing reactions or condensation of diamines with carbonyl-containing precursors. For example:
- Ring-closing method : Starting with 2,3-diaminopyridine derivatives, cyclization under acidic or oxidative conditions forms the imidazo[4,5-b]pyridine core. Nitration (e.g., HNO₃/Ac₂O) can introduce substituents .
- Multistep synthesis : Pyridine aldehydes react with diamines (e.g., pyridine-2,3-diamine) in the presence of catalysts like ceric ammonium nitrate (CAN)/H₂O₂ to form imidazo[4,5-b]pyridine derivatives .
Q. Example Table: Synthesis Strategies for Analogous Compounds
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and confirms cyclopropane integration (e.g., cyclopropylmethyl substituents). For example, the cyclopropyl CH₂ group typically appears as a multiplet at δ ~0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and NH/CH vibrations .
- X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
- Catalyst Screening : CAN/H₂O₂ improves condensation efficiency in imidazo-pyridine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes byproducts.
- Reaction Monitoring : Use TLC or HPLC to track progress and adjust reaction time/temperature .
Q. What methodologies are employed to analyze the thermal stability and decomposition kinetics?
- Differential Scanning Calorimetry (DSC) : Measures melting points and exothermic/endothermic events (e.g., decomposition peaks). For nitrated derivatives, decomposition occurs at ~200–250°C .
- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating. A sharp mass loss at 250°C indicates rapid decomposition .
- Kinetic Studies : Apply the Kissinger method to calculate activation energy () from DSC data .
Q. Example Table: Thermal Data for Analogous Compounds
| Compound | Decomposition Temp. (°C) | (kJ/mol) | Technique | Reference |
|---|---|---|---|---|
| 1,3,5-Trinitro-imidazo[4,5-b]pyridine | 242 | 148.3 | DSC/TGA |
Q. How can computational chemistry (e.g., DFT) predict the compound's reactivity or interactions?
- Density Functional Theory (DFT) : Models electronic structure, HOMO-LUMO gaps, and reactive sites. For example, nitrated imidazo-pyridines show electron-deficient regions prone to nucleophilic attack .
- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes) by simulating ligand-protein interactions .
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction pathways in polar environments .
Q. How should researchers address contradictions in spectroscopic data from different batches?
- Orthogonal Validation : Cross-check NMR with MS (e.g., isotopic patterns) and IR .
- Impurity Profiling : Use HPLC with UV/Vis or LC-MS to identify side products (e.g., unreacted starting materials) .
- Batch Comparison : Replicate synthesis under controlled conditions (fixed pH, temperature) to isolate variables .
- X-ray Crystallography : Resolves ambiguities in structural assignments (e.g., tautomerism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
